molecular formula C18H21NO4 B4950260 N,N-DIETHYL-2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE

N,N-DIETHYL-2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE

Cat. No.: B4950260
M. Wt: 315.4 g/mol
InChI Key: JNZRFQNFMNCMFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIETHYL-2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE is a synthetic organic compound that belongs to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by the introduction of the acetamide group. The key steps include:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N-DIETHYL-2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N,N-DIETHYL-2-({4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE: Known for its unique chromen core and acetamide group.

    N,N-DIETHYL-2-({4-METHOXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE: Similar structure with a methoxy group instead of an oxo group.

    N,N-DIETHYL-2-({4-PHENYLAMINO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETAMIDE: Contains a phenylamino group, leading to different biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-diethyl-2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-3-19(4-2)17(20)11-22-12-8-9-14-13-6-5-7-15(13)18(21)23-16(14)10-12/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZRFQNFMNCMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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